molecular formula C15H12ClN5O B5174348 N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5174348
M. Wt: 313.74 g/mol
InChI Key: GHIGPCXNQAWBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 4-chlorobenzyl group and a 1H-tetrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of 4-(1H-tetrazol-1-yl)benzoic acid: This can be achieved by reacting 4-aminobenzoic acid with sodium azide in the presence of a suitable catalyst.

    Conversion to benzoyl chloride: The 4-(1H-tetrazol-1-yl)benzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.

    Nucleophilic substitution: The benzoyl chloride is reacted with 4-chlorobenzylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure could make it useful in the design of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and benzamide moiety could play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzoic acid
  • N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzylamine
  • N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzyl alcohol

Uniqueness

N-(4-chlorobenzyl)-4-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its benzamide core with the 4-chlorobenzyl and 1H-tetrazol-1-yl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-13-5-1-11(2-6-13)9-17-15(22)12-3-7-14(8-4-12)21-10-18-19-20-21/h1-8,10H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGPCXNQAWBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.